Coronarin E
Overview
Description
Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium . It has a molecular formula of C20H28O and a molecular weight of 284.4357 .
Molecular Structure Analysis
The IUPAC Standard InChI for Coronarin E isInChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Coronarin E has a density of 1.0±0.1 g/cm3, a boiling point of 359.9±21.0 °C at 760 mmHg, and a flash point of 165.2±8.9 °C . The exact melting point is not specified .Scientific Research Applications
Anticancer Properties
Coronarin E, derived from the rhizomes of plants like Hedychium coronarium, has shown notable anticancer properties. For instance, research indicates that related compounds, such as Coronarin D, can induce apoptotic cell death in various cancer cell lines, including hepatocellular carcinoma and glioblastoma cells, by triggering pathways like JNK signaling and causing mitochondrial membrane potential loss, leading to the activation of key caspases (Lin et al., 2018), (Franco et al., 2019).
Antimicrobial Activity
Studies have also demonstrated the antimicrobial potential of Coronarin D, a compound closely related to Coronarin E. It exhibits activity against various Gram-positive bacteria and fungi, sometimes in combination with classical antibiotics, indicating its potential in treating infectious diseases (Reuk-ngam et al., 2014), (Kaomongkolgit et al., 2012).
Inhibition of Inflammatory Pathways
Coronarin D is also known to inhibit the nuclear factor-κB (NF-κB) pathway, a crucial mediator of inflammation and related processes. This inhibition leads to reduced inflammation, invasion, and osteoclastogenesis, while enhancing apoptosis in various cell lines (Kunnumakkara et al., 2008).
properties
IUPAC Name |
3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXYNOIXUIXBI-NDLVVHCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coronarin E |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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